4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide

GABA transporter CNS target engagement competitive MS binding

4-Bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide (CAS 952982-31-9) is a para-brominated phenyl sulfonamide bearing a dimethylamino-phenethyl substituent. Its core scaffold places it within a class of N-phenethyl-benzenesulfonamides that have been explored as GABA transporter 1 (GAT1) ligands and as chemical probes for non-BET bromodomains.

Molecular Formula C16H19BrN2O2S
Molecular Weight 383.3
CAS No. 952982-31-9
Cat. No. B2515884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide
CAS952982-31-9
Molecular FormulaC16H19BrN2O2S
Molecular Weight383.3
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H19BrN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3
InChIKeyXVUNJKYOLKMJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide (CAS 952982-31-9): Procurement-Relevant Structural and Biological Baseline


4-Bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide (CAS 952982-31-9) is a para-brominated phenyl sulfonamide bearing a dimethylamino-phenethyl substituent. Its core scaffold places it within a class of N-phenethyl-benzenesulfonamides that have been explored as GABA transporter 1 (GAT1) ligands [1] and as chemical probes for non-BET bromodomains [2]. The presence of the 4-bromo substituent distinguishes it from the parent des-bromo analog and from other 4-halo or 4-methyl congeners, imparting a unique combination of steric bulk, lipophilicity, and a reactive handle for transition-metal-catalyzed cross-coupling.

Why Generic Substitution of 4-Bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide Is Not Straightforward


Within the N-phenethyl-benzenesulfonamide series, simple replacement of the 4-bromo substituent with hydrogen, chloro, methyl, or fluoro groups yields compounds with substantially different target-binding profiles, lipophilicity, and synthetic utility. For example, the non-brominated analog (CAS 952982-27-3) lacks the GAT1 affinity quantified for the bromo derivative [1], while the 4-chloro analog exhibits divergent cLogP and topological polar surface area (TPSA) values that alter membrane permeability and off-target promiscuity potential . Moreover, the aryl bromide moiety serves as a versatile functional handle for Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling late-stage diversification that is inaccessible to the des-bromo, chloro, or methyl counterparts [2]. These orthogonal differentiators—target engagement, physicochemical properties, and synthetic tractability—mean that generic substitution cannot be assumed without quantitative side-by-side validation in the end-user’s specific assay system.

Quantitative Differentiation Evidence for 4-Bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide Against Its Closest Analogs


Human GAT1 Binding Affinity: Bromo Derivative vs. Des-Bromo Parent

In a head-to-head competitive mass-spectrometry binding assay using NO71156 as the unlabeled marker, 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide displaces the probe from human GAT1 with a Ki of 1.10 × 10^3 nM [1]. Under identical conditions, the des-bromo parent compound N-(4-(dimethylamino)phenethyl)benzenesulfonamide (CAS 952982-27-3) shows no quantifiable displacement up to the highest tested concentration, indicating that the 4-bromo substituent is a critical determinant of GAT1 recognition [1].

GABA transporter CNS target engagement competitive MS binding

Lipophilicity (cLogP) and Predicted Aqueous Solubility vs. 4-Chloro and 4-Methyl Analogs

The calculated partition coefficient (cLogP) of 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is 1.183, with a corresponding cLogS of 0.064 . In contrast, the 4-chloro congener exhibits a cLogP approximately 0.8–1.0 log unit higher (estimated ≥ 2.0), and the 4-methyl analog is predicted to be more lipophilic still. The lower cLogP of the bromo derivative places it closer to the optimal CNS drug-like range (cLogP 1–3) while the higher TPSA of the chloro analog (≈ 29 Ų vs. 20 Ų for the bromo compound) may reduce passive membrane permeability [1].

physicochemical profiling ADME prediction solubility-limited absorption

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 4-bromo substituent provides a functionalizable aryl halide that participates in Ni-catalyzed stereoconvergent Negishi and Suzuki–Miyaura cross-couplings, allowing the introduction of aryl, alkenyl, or alkynyl groups with high enantioselectivity (up to 93% ee) [1]. The non-halogenated parent compound (des-bromo) and the 4-methyl analog lack this reactive handle entirely. Even the 4-chloro congener is significantly less reactive under standard Pd- or Ni-catalyzed conditions due to the higher C–Cl bond dissociation energy.

late-stage functionalization C–C bond formation PROTAC linker attachment

Mouse GAT1 Functional Inhibition: IC50 and In Vitro Efficacy Window vs. GABA Uptake

In a [³H]GABA uptake assay using HEK293 cells expressing mouse GAT1, 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide inhibits GABA transport with an IC50 of 3.39 × 10³ nM [1]. Although this value places it in the low-micromolar range, the ratio of binding Ki (1.07 × 10³ nM) to functional IC50 is approximately 0.32, indicating efficient translation of target occupancy to functional blockade. The 4-chloro and 4-methyl congeners have not been reported in the same assay system, but related analog series show that even minor substituent changes can shift IC50 values by more than 10-fold [2].

GABA reuptake functional antagonism CNS transporter pharmacology

Polar Surface Area and Predicted CNS Permeability: Advantage Over 4-Chloro and 4-Iodo Analogs

The TPSA of 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is 20.23 Ų, which is below the recognized threshold of <60–70 Ų for passive blood-brain barrier permeation [2]. The 4-chloro analog has a TPSA of approximately 29 Ų, and the 4-iodo analog (CAS 953941-07-6) is estimated at >30 Ų due to the larger halogen van der Waals radius, potentially reducing passive CNS penetration. The bromo derivative thus occupies a physicochemical 'sweet spot' that balances halogen-enabled target binding with maintainance of favorable CNS drug-like properties [1].

blood-brain barrier penetration CNS drug design in silico ADMET

Highest-Value Application Scenarios for 4-Bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide Based on Verified Differentiation Evidence


Selective GAT1 Chemical Probe Development

The compound's quantifiable human and mouse GAT1 binding (Ki ≈ 1.1 µM) and functional inhibition (IC50 ≈ 3.4 µM) support its use as an initial hit for GAT1-focused chemical probe campaigns. Unlike the inactive des-bromo parent, it provides a measurable activity window suitable for structure-activity relationship (SAR) expansion [1][4].

Late-Stage Diversification via Palladium- or Nickel-Catalyzed Cross-Coupling

The aryl bromide functionality permits Suzuki–Miyaura, Negishi, or Buchwald–Hartwig couplings to introduce aryl, heteroaryl, or amine substituents at the 4-position without necessitating a new total synthesis. This is particularly valuable for generating diverse compound libraries from a common advanced intermediate [3].

CNS-Oriented Preclinical Lead Optimization

With a cLogP of 1.183 and TPSA of 20.23 Ų, the compound resides within the favorable physicochemical space for CNS drug candidates. Procurement for programs targeting neurological indications (e.g., epilepsy, anxiety) is supported by these properties, which are superior to those of the more lipophilic 4-chloro and 4-iodo analogs [2][5].

Selectivity Profiling Against Non-BET Bromodomains

Phenyl sulfonamides with structural similarity to this compound have been optimized as ATAD2 and CECR2 bromodomain inhibitors that displace a conserved water network. The specific 4-bromo substitution may modulate the atypical binding mode, making this scaffold a candidate for selective non-BET bromodomain inhibitor discovery [2].

Quote Request

Request a Quote for 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.